Vamotinib - 1416241-23-0

Vamotinib

Catalog Number: EVT-10918258
CAS Number: 1416241-23-0
Molecular Formula: C29H27F3N6O
Molecular Weight: 532.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vamotinib (PF-114) is under investigation in clinical trial NCT02885766 (Study to Evaluate Tolerability, Safety, Pharmacokinetics and Preliminary Efficacy of PF-114 for Oral Administration in Adults With Ph+ Chronic Myeloid Leukemia, Which is Resistant to the 2-nd Generation Bcr-Abl Inhibitors or Has T315I Mutation in the BCR-ABL Gene).
Vamotinib is an orally bioavailable, Bcr-Abl tyrosine kinase inhibitor, with potential antineoplastic activity. Designed to overcome resistance of tumor cells to second generation Bcr-Abl inhibitors, vamotinib targets and binds to the Bcr-Abl fusion oncoprotein, including those fusion proteins with the 'gatekeeper' resistance mutation T315I, an amino acid substitution at position 315 in Bcr-Abl from a threonine (T) to an isoleucine (I). This inhibits Bcr-Abl-mediated proliferation of, and enhances apoptosis in, Philadelphia chromosome-positive (Ph+) hematologic malignancies. The Bcr-Abl fusion protein is an aberrantly activated tyrosine kinase produced by leukemia cells that contain the Philadelphia chromosome.
Synthesis Analysis

The synthesis of Vamotinib involves several key steps, typically starting from commercially available precursors. The synthesis pathway includes the formation of the core structure through a series of reactions that may involve:

  • Formation of Triazole Ring: Utilizing methods such as cyclization reactions involving hydrazines and carbonyl compounds.
  • Coupling Reactions: Employing coupling agents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate (HATU) to facilitate the formation of amide bonds between different fragments.
  • Purification: The final product is purified using techniques such as flash chromatography on silica gel columns to ensure high purity and yield .

The synthesis process is optimized for efficiency, often involving mild reaction conditions and short reaction times.

Molecular Structure Analysis

Vamotinib has a complex molecular structure characterized by the following features:

  • Chemical Formula: C29H27F3N6O
  • Molecular Weight: Average 532.571 g/mol
  • IUPAC Name: 4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-3-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethynyl)benzamide
  • Structural Representation: The compound contains multiple rings and functional groups that are essential for its biological activity.

The detailed molecular structure can be visualized using chemical drawing software or databases such as DrugBank or ChemSpider .

Chemical Reactions Analysis

Vamotinib undergoes various chemical reactions during its synthesis and upon interaction with biological targets:

  • Nucleophilic Substitution Reactions: These are critical in forming the desired amide linkages in its structure.
  • Cyclization Reactions: Essential for the formation of the triazole ring which is integral to its mechanism of action.

The compound's stability and reactivity are influenced by its functional groups, particularly the trifluoromethyl group which enhances lipophilicity and bioavailability.

Mechanism of Action

Vamotinib acts primarily by inhibiting the BCR-ABL tyrosine kinase activity. This inhibition prevents the phosphorylation of downstream signaling pathways that promote cell proliferation and survival in CML.

Key points regarding its mechanism include:

  • Targeting Mutant Forms: Vamotinib shows efficacy against BCR-ABL variants that confer resistance to other inhibitors.
  • Induction of Apoptosis: By blocking critical signaling pathways, Vamotinib induces apoptosis in CML cells, thus reducing tumor burden .

The effectiveness of Vamotinib is being evaluated through various clinical trials focusing on its pharmacokinetics and therapeutic outcomes.

Physical and Chemical Properties Analysis

Vamotinib exhibits several notable physical and chemical properties:

  • Solubility: Water solubility is approximately 0.0029 mg/mL.
  • LogP (Octanol-Water Partition Coefficient): Predicted logP values range from 4.08 to 4.57, indicating significant lipophilicity which aids in absorption.
  • pKa Values: The strongest acidic pKa is around 15.36, while the strongest basic pKa is approximately 7.62.

These properties influence its bioavailability, distribution, metabolism, and excretion profiles .

Applications

Vamotinib's primary application lies in oncology, specifically for treating chronic myeloid leukemia. Its development aims to provide an effective treatment option for patients who have developed resistance to existing therapies. Ongoing research focuses on:

  • Clinical Trials: Evaluating safety and efficacy in diverse patient populations.
  • Combination Therapies: Investigating potential synergistic effects when used alongside other anticancer agents.

The ongoing studies may pave the way for Vamotinib's approval and use as a standard treatment for resistant forms of CML .

Historical Context and Rationale for Development of Third-Generation BCR-ABL Inhibitors

Evolution of Tyrosine Kinase Inhibitors in Philadelphia Chromosome-Positive Leukemias

The therapeutic landscape for Philadelphia chromosome-positive (Ph+) leukemias transformed dramatically with the sequential development of BCR-ABL tyrosine kinase inhibitors (TKIs). Imatinib (STI571), discovered via high-throughput screening in 1992, became the first-generation inhibitor approved in 2001. It competitively binds the ATP-binding pocket of the BCR-ABL kinase domain, stabilizing the inactive DFG-out conformation through six hydrogen bonds and van der Waals interactions [10]. Despite inducing high remission rates in chronic myeloid leukemia (chronic phase) patients, intrinsic limitations emerged: approximately 33% of patients developed resistance, primarily due to point mutations impairing drug-binding affinity [10] [3].

Second-generation inhibitors—dasatinib, nilotinib, and bosutinib—were engineered to overcome imatinib resistance. These compounds exhibited 10- to 50-fold greater potency against wild-type BCR-ABL by targeting both DFG-in and DFG-out conformations (dasatinib) or optimizing steric interactions with the P-loop (nilotinib) [10] [5]. Clinically, they demonstrated efficacy against most imatinib-resistant mutants, yet shared a critical vulnerability: none inhibited the "gatekeeper" T315I mutation, which accounts for 2–20% of resistance cases [10].

Ponatinib emerged as the inaugural third-generation TKI, specifically designed to address T315I. Its carbon-carbon triple bond linker enabled hydrophobic interactions with Ile315, circumventing steric hindrance that blocked earlier inhibitors [10]. However, vascular toxicity linked to its inhibition of vascular endothelial growth factor receptor 2 limited its utility [4]. This catalytic evolution underscored the unmet need for safer, equally potent alternatives.

Table 1: Generational Evolution of BCR-ABL Inhibitors

GenerationRepresentative InhibitorsKey Mutations TargetedIC₅₀ for BCR-ABLWT (nM)
FirstImatinibNone (broad activity)100–500
SecondDasatinib, NilotinibP-loop, F317L, V299L0.8–25
ThirdPonatinib, VamotinibT315I, compound mutants0.5–58.5

Data synthesized from [10] [4]

Emergence of T315I Mutation-Driven Resistance in Chronic Myeloid Leukemia Therapy

The threonine-to-isoleucine substitution at residue 315 (T315I) represents a paradigm of kinase-driven therapeutic resistance. Structurally, threonine 315 forms a hydrogen bond with imatinib and nilotinib while creating a hydrophobic "gate" controlling ATP-pocket access. Mutation to isoleucine abolishes this hydrogen bond and introduces steric bulk, physically excluding first- and second-generation inhibitors [8] [10]. In chronic myeloid leukemia (accelerated/blast phase) patients, T315I prevalence exceeds 25%, correlating with rapid disease progression [2].

Compounding this challenge, sequential TKI therapy selects for compound mutations—two or more amino acid substitutions within a single BCR-ABL allele. Ultra-deep sequencing studies reveal that 76% of compound mutations involve two substitutions, with T315I co-occurring with mutations at residues G250, Y253, or E255 [2]. These mutants confer extreme resistance: for example, E255V/T315I elevates ponatinib’s IC₅₀ to 659.5 nM (>6.5-fold above therapeutic plasma levels) [2]. In the DASISION trial, 11/17 dasatinib-resistant mutants harbored T315I, versus none in imatinib-resistant cases [9].

Table 2: High-Impact BCR-ABL Mutations in Therapeutic Resistance

MutationStructural ConsequenceResistance Profile
T315ISteric hindrance + H-bond lossPan-resistance to imatinib, dasatinib, nilotinib
E255K/VDisrupted P-loop flexibilityHigh-level imatinib resistance
Y253HAltered DFG-out stabilityNilotinib resistance
Compound (e.g., T315I/F317L)Synergistic steric/electrostatic effectsPonatinib resistance (IC₅₀ >500 nM)

Data derived from [2] [9] [10]

Strategic Design Rationale for Vamotinib as a Pan-BCR-ABL Inhibitor

Vamotinib (PF-114) was conceptualized as a structurally optimized third-generation inhibitor prioritizing three objectives: (1) potent activity against T315I and compound mutants, (2) minimized off-target kinase interactions (particularly vascular endothelial growth factor receptor 2), and (3) oral bioavailability [4]. Its design leveraged crystallographic insights from ponatinib’s limitations. Unlike ponatinib’s linear acetylene linker, Vamotinib incorporates a methylpiperazine moiety and a halogenated aromatic core, enhancing hydrophobic complementarity with Ile315 while avoiding planar topology associated with vascular endothelial growth factor receptor 2 inhibition [4] [10].

Preclinical profiling confirmed nanomolar inhibition across diverse mutants. In Ba/F3 cell proliferation assays, Vamotinib demonstrated IC₅₀ values of 58.5 nM against BCR-ABLWT and 140 nM against BCR-ABLT315I—comparable to ponatinib (0.5 nM and 11 nM, respectively) but with superior selectivity [4] [10]. Crucially, it retained efficacy against T315I-inclusive compound mutants (e.g., T315I/F359V) that confer high-level ponatinib resistance [2] [4].

Phase I clinical validation (NCT02885766) demonstrated translational promise. Among 16 chronic myeloid leukemia (chronic phase) patients bearing T315I, five achieved major cytogenetic response (31.3%), including one complete cytogenetic response. Notably, two of five ponatinib-refractory patients attained complete hematologic response [4]. Molecular dynamics simulations corroborate that Vamotinib stabilizes the DFG-out conformation even with compound mutations, occupying a hydrophobic pocket bordered by Ile315, Phe317, and Leu298 [7] [10].

Vamotinib exemplifies structure-guided inhibitor evolution—transcending incremental potency gains to address multidimensional resistance while mitigating historical liabilities of its chemical predecessors.

Properties

CAS Number

1416241-23-0

Product Name

Vamotinib

IUPAC Name

4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethynyl]benzamide

Molecular Formula

C29H27F3N6O

Molecular Weight

532.6 g/mol

InChI

InChI=1S/C29H27F3N6O/c1-20-6-7-22(17-21(20)9-11-27-35-34-26-5-3-4-12-38(26)27)28(39)33-24-10-8-23(25(18-24)29(30,31)32)19-37-15-13-36(2)14-16-37/h3-8,10,12,17-18H,13-16,19H2,1-2H3,(H,33,39)

InChI Key

SLIVDYMORZGPLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=NN=C5N4C=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.